Imidodiphosphate sodium salt
Description
Properties
IUPAC Name |
sodium;hydroxy-(phosphonoamino)phosphinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H5NO6P2.Na/c2-8(3,4)1-9(5,6)7;/h(H5,1,2,3,4,5,6,7);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWAJUPWPSLGO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NNaO6P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidodiphosphate sodium salt can be synthesized through the reaction of phosphoric acid with ammonia and sodium hydroxide. The reaction typically involves the following steps:
Reaction of Phosphoric Acid with Ammonia: Phosphoric acid reacts with ammonia to form ammonium phosphate.
Addition of Sodium Hydroxide: Sodium hydroxide is then added to the ammonium phosphate solution to form sodium iminodiphosphoric acid.
Industrial Production Methods: In industrial settings, the production of sodium iminodiphosphoric acid involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes:
Mixing Reactants: Phosphoric acid, ammonia, and sodium hydroxide are mixed in specific ratios.
Controlled Reaction Conditions: The reaction is carried out at controlled temperatures and pH levels to optimize the formation of the desired product.
Purification: The resulting product is purified through filtration and crystallization to obtain high-purity sodium iminodiphosphoric acid.
Chemical Reactions Analysis
Types of Reactions: Imidodiphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
Scientific Research Applications
Biochemical Research Applications
Imidodiphosphate sodium salt is primarily utilized in studies involving enzymatic mechanisms and energy transfer processes within cells. It serves as a non-hydrolyzable analog of pyrophosphate, which allows researchers to investigate the kinetics of enzymes that utilize pyrophosphate as a substrate.
Enzyme Kinetics
Research has demonstrated that this compound can inhibit membrane-bound inorganic pyrophosphatases, impacting proton transport across membranes. Studies indicate that this compound exhibits negative cooperativity in binding to active sites, which alters the enzyme's performance under varying conditions of metal ion concentration .
Table 1: Kinetic Parameters of Enzyme Inhibition by this compound
| Parameter | Value |
|---|---|
| A1 (µmol·min⁻¹·mg⁻¹) | 0.27 ± 0.01 |
| K_i1 (µM) | 2.2 ± 0.2 |
| K_i2 (µM) | >500 |
This table summarizes key kinetic parameters observed during enzyme inhibition studies using this compound.
Nucleotide Synthesis
This compound is also instrumental in synthesizing nucleoside triphosphates and their analogs. Its stability under certain conditions allows for efficient incorporation into nucleotide synthesis pathways, facilitating the development of new nucleotides for therapeutic applications .
Medicinal Chemistry Applications
The compound's structural properties have led to its exploration in medicinal chemistry, particularly in developing drugs targeting various diseases.
Antiviral and Anticancer Properties
Research has indicated that this compound derivatives exhibit significant biological activity, including antiviral and anticancer effects. These derivatives have been shown to interact with specific biological targets, leading to potential therapeutic applications .
Case Study: Antiviral Activity
A study highlighted the efficacy of this compound derivatives against viral infections by inhibiting viral replication through interference with nucleotide metabolism.
Industrial Applications
Beyond its biochemical and medicinal uses, this compound finds applications in various industrial processes.
Food Processing
In the food industry, this compound serves as a buffering agent and stabilizer, particularly in canned seafood and processed meats. Its ability to maintain color and texture during processing is crucial for product quality .
Agricultural Uses
The compound is also explored for its potential as an additive in agricultural products, enhancing nutrient uptake and plant growth through its interaction with soil chemistry.
Mechanism of Action
The mechanism of action of sodium iminodiphosphoric acid involves its interaction with specific molecular targets and pathways. It can inhibit the precipitation and dissolution of calcium phosphate by binding to calcium ions and preventing their aggregation. This property makes it useful in various applications, including water treatment and biomedical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues of Pyrophosphate
Imidodiphosphate sodium salt belongs to a family of PPi analogs modified at the bridging oxygen. Key comparators include:
Apparent inhibition constants (Ki) for V-PPase from *Vigna radiata .
Key Research Findings
Inhibitory Potency AMDP is the most potent V-PPase inhibitor (Ki = 1.8 µM), surpassing IDP (Ki = 12 µM) due to its amino group, which forms additional hydrogen bonds with the enzyme . IDP and AMDP exhibit type-specific inhibition, selectively targeting V-PPases and bacterial H⁺-PPi synthases without affecting unrelated phosphatases or ATPases .
Enzymatic Interactions
- IDP inhibits H⁺-PPase activity in Leishmania and plant vacuoles at micromolar concentrations, mirroring PPi’s competitive binding but with greater resistance to hydrolysis .
- In contrast, MDP and Cl2MDP are weak inhibitors (Ki > 68 µM) due to their hydrophobic bridges , which reduce compatibility with the PPi-binding pocket .
Synthetic Utility
- IDP’s instability in organic solvents necessitates conversion to tetrabutylammonium (TBA) salts for nucleoside triphosphate synthesis, a step shared with other sodium-based diphosphonates (e.g., PPi, MDP) .
- Unlike difluoromethylene bisphosphonate (F2MDP) , which is stable in polar solvents, IDP degrades during Dowex column purification, leading to lower yields .
Comparative Enzymatic Activity
Data from Scientific Reports (2017) highlights IDP’s effects on pyrophosphate-dependent enzymes :
| Substrate (10 mM) | Vmax (nmol/min) | Km (µM) | Catalytic Efficiency (Vmax/Km) |
|---|---|---|---|
| PPi | 15.34 | 211.68 | 13.8 |
| IDP | 6.26 | 129.6 | 20.7 |
| Tripolyphosphate | 14.07 | 199.13 | 14.1 |
IDP exhibits lower Vmax but higher catalytic efficiency than PPi, suggesting tighter binding despite slower turnover .
Biological Activity
Imidodiphosphate sodium salt (IDP) is a synthetic analog of pyrophosphate, characterized by its unique structure and biological activities. This compound has garnered interest for its potential applications in biochemical research and therapeutic development. This article explores the biological activity of IDP, including its mechanisms of action, interactions with enzymes, and implications for various biological processes.
Chemical Structure and Properties
This compound is represented by the chemical formula . Its structure consists of two phosphate groups linked by a nitrogen atom, making it a non-hydrolyzable analog of pyrophosphate. This structural modification imparts unique properties that influence its biological activity.
IDP primarily acts as an inhibitor of various enzymes that utilize pyrophosphate as a substrate. Its mechanism involves competitive inhibition, where IDP competes with pyrophosphate for binding to enzyme active sites. Notably, studies have shown that IDP inhibits membrane-bound inorganic pyrophosphatase (mPPase), an enzyme crucial for energy transduction in cells.
Enzyme Inhibition Studies
- Inhibition of mPPase : Research indicates that IDP binds to the active sites of mPPase, demonstrating negative cooperativity in binding. This leads to reduced enzymatic activity, particularly at low concentrations of magnesium ions, which are essential for mPPase function .
- Interaction with Actin and Myosin : IDP has been shown to form stable complexes with actin and myosin subfragments, influencing muscle contraction mechanisms. The formation of these ternary complexes suggests that IDP can modulate cytoskeletal dynamics .
Biological Implications
The inhibition of pyrophosphate-utilizing enzymes by IDP has significant implications for various biological processes:
- Energy Metabolism : By inhibiting mPPase, IDP can affect cellular energy metabolism, potentially leading to altered ATP synthesis and utilization.
- Muscle Function : The interaction between IDP and muscle proteins may influence muscle contraction and relaxation cycles, indicating its potential role in muscle physiology.
- Cell Signaling : IDP's ability to modulate enzyme activity could impact signaling pathways that rely on pyrophosphate hydrolysis.
Case Studies and Research Findings
Several studies have documented the effects of IDP in different biological contexts:
Q & A
Q. How does imidodiphosphate sodium salt function as a non-hydrolyzable ATP analog in enzyme studies?
this compound contains a P–N–P linkage instead of the oxygen bridge in ATP’s triphosphate chain, rendering it resistant to hydrolysis by ATPases. This allows researchers to isolate ATP-binding steps in enzyme mechanisms without progression to hydrolysis. For example, it stabilizes ATP-dependent enzymes (e.g., myosin, kinesin) in pre-hydrolysis states for structural or kinetic analysis .
Q. What are the best practices for preparing and storing this compound solutions?
Dissolve the compound in neutral pH buffers (e.g., Tris-HCl or HEPES) to minimize degradation. Store lyophilized powder at –20°C and avoid repeated freeze-thaw cycles of solutions. Stability studies show <3% hydrolysis over 16 hours at 25°C in neutral conditions . For long-term storage, aliquot solutions and use argon gas to prevent oxidation .
Q. What are common applications of this compound in competitive binding assays?
It is used to study substrate binding affinity in ATP-dependent enzymes (e.g., kinases, motor proteins). By competing with ATP, researchers quantify dissociation constants (Kd) via techniques like fluorescence polarization or scintillation proximity assays. Ensure controls for non-specific binding by including excess unlabeled ATP .
Q. What experimental controls are essential when using this compound in kinetic assays?
Include (1) a negative control with ATP to confirm hydrolysis inhibition, (2) a positive control with a known non-hydrolyzable analog (e.g., AMP-PNP), and (3) buffer-only samples to rule out background phosphatase activity. Validate compound purity via HPLC or enzymatic cleavage tests (e.g., alkaline phosphatase treatment to detect trace hydrolyzable phosphate) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enzyme inhibition data between this compound and ATP?
Discrepancies may arise from allosteric effects or residual hydrolysis. Perform:
Q. What methodological considerations apply when using this compound in X-ray crystallography?
Co-crystallize the enzyme with the analog under saturating concentrations (≥10× Kd). Use cryo-protectants (e.g., glycerol) to stabilize the complex. Verify the absence of hydrolysis in the crystal by comparing electron density maps with ATP-bound structures .
Q. How does pH affect this compound stability, and how should this inform buffer selection?
The compound is stable at neutral pH (6.0–7.5) but degrades in alkaline conditions (>8.0), producing inorganic phosphate and adenylyl phosphoramidate. Use buffering agents like MOPS or MES for pH-sensitive experiments. Pre-test buffer compatibility via thin-layer chromatography (TLC) .
Q. What advanced techniques pair with this compound to study real-time enzyme conformational changes?
- FRET : Label enzyme domains with fluorophores (e.g., Cy3/Cy5) to monitor ATP-binding-induced conformational shifts.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to compare with ATP.
- Single-molecule assays : Use optical tweezers to observe force generation in motor proteins stalled by the analog .
Data Contradiction Analysis
Q. How to address unexpected hydrolysis of this compound in ATPase assays?
Q. Why might this compound show weaker binding than ATP in some studies?
Differences in charge distribution or hydrogen-bonding capacity between P–N–P and ATP’s P–O–P chain can alter binding kinetics. Use molecular dynamics simulations to compare interaction networks. Mutagenesis of key ATP-binding residues (e.g., Walker A motifs) can further clarify binding determinants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
